![molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3](/img/structure/B170024.png)
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Descripción general
Descripción
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of cyclopentylamine, DIPEA, and other reagents under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in DMF.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxone in DMF: Used for oxidation reactions.
Cyclopentylamine, DIPEA, EtOAc: Used in the synthesis of pyrrolo derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against FGFRs.
Uniqueness: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUDUUPOZHIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

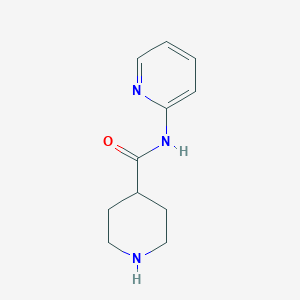
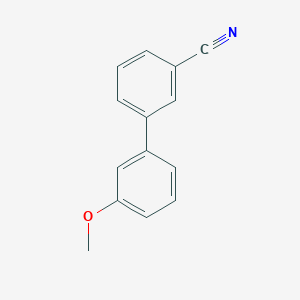
![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
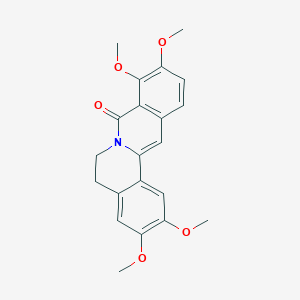
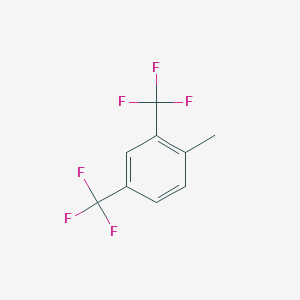
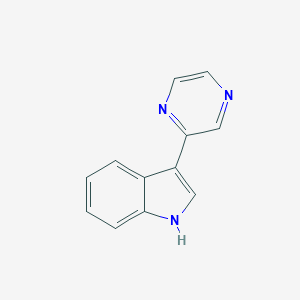
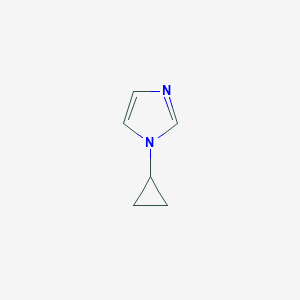
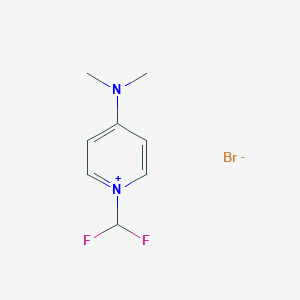
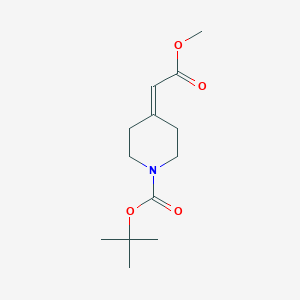
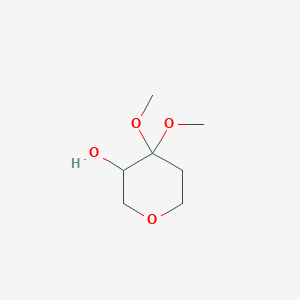
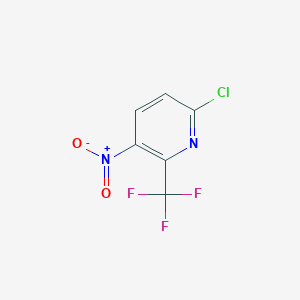
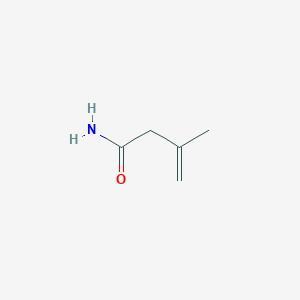
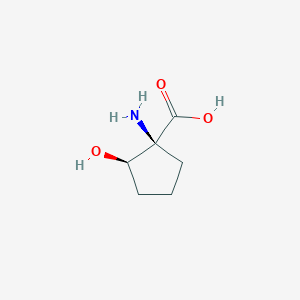
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
